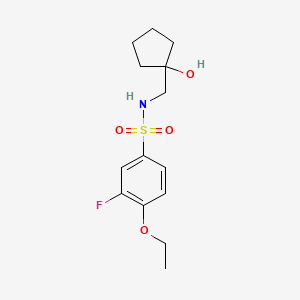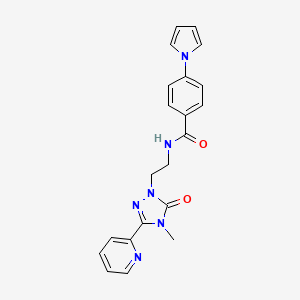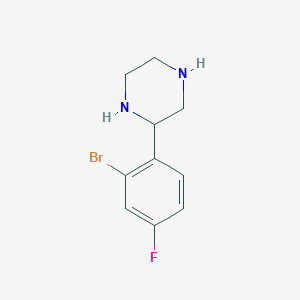![molecular formula C15H14N4O4S B2366128 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2210052-44-9](/img/structure/B2366128.png)
3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a multifaceted chemical structure featuring the presence of diverse functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one generally involves multiple stepwise reactions. The process starts with the preparation of benzo[d]oxazol-2(3H)-one, which can be achieved through cyclization reactions. The thiadiazole moiety is typically introduced via nucleophilic substitution reactions, utilizing appropriate thiadiazole precursors. The final assembly of the compound involves the connection of the pyrrolidinyl group and oxoethyl chain under controlled reaction conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. Process intensification techniques such as continuous flow chemistry may be employed to streamline the synthesis, reduce reaction times, and improve scalability. Efficient purification methods, including recrystallization and chromatography, are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions:
3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: can undergo a variety of chemical reactions, including:
Oxidation: : The presence of the thiadiazole ring allows for oxidative transformations, potentially leading to sulfoxide or sulfone derivatives.
Reduction: : The compound may undergo reduction reactions to modify the oxoethyl group or other reducible functionalities.
Substitution: : Nucleophilic or electrophilic substitution reactions can be employed to introduce additional functional groups onto the benzo[d]oxazol-2(3H)-one or pyrrolidinyl moieties.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA)
Reducing agents such as sodium borohydride or lithium aluminum hydride
Nucleophiles and electrophiles specific to the desired substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific transformations. For instance, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound's versatility.
科学研究应用
3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: has a wide range of applications in scientific research:
Chemistry: : Utilized in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: : Explored for its therapeutic potential in drug discovery, particularly targeting diseases related to its molecular targets.
Industry: : Employed in the production of advanced materials and polymers due to its unique chemical properties.
作用机制
The compound exerts its effects through specific molecular interactions with biological targets. Its mechanism of action may involve binding to enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and pyrrolidinyl moiety suggests potential interactions with proteins and nucleic acids, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds:
3-(2-(3-(chloropyridin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : A structurally similar compound with a chloropyridinyl group instead of the thiadiazole ring.
3-(2-(3-(phenylpyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Features a phenylpyrrolidinyl moiety, differing from the thiadiazole functionality.
3-(2-(3-(methylthiadiazol-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Contains a methylthiadiazole group, offering slight variations in chemical properties.
Uniqueness: The distinctiveness of 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one lies in its unique combination of functional groups, which imparts specific chemical reactivity and potential biological activity, distinguishing it from its analogs.
That should give you a comprehensive overview. Is there anything else you'd like to explore about this fascinating compound?
属性
IUPAC Name |
3-[2-oxo-2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-14(9-19-11-3-1-2-4-12(11)23-15(19)21)18-6-5-10(8-18)22-13-7-16-24-17-13/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDZHNKRVDLWBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2366047.png)

![N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2366049.png)
![(2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride](/img/structure/B2366050.png)
![Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate](/img/structure/B2366051.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide](/img/structure/B2366053.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)

![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)
![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)
